molecular formula C9H8Cl2FNO2 B8630356 4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol CAS No. 62271-15-2

4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol

Cat. No. B8630356
CAS RN: 62271-15-2
M. Wt: 252.07 g/mol
InChI Key: APPIQFRLNVLLJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol is a useful research compound. Its molecular formula is C9H8Cl2FNO2 and its molecular weight is 252.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62271-15-2

Product Name

4-(3,5-Dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol

Molecular Formula

C9H8Cl2FNO2

Molecular Weight

252.07 g/mol

IUPAC Name

4-(3,5-dichloro-6-fluoropyridin-2-yl)oxybut-2-en-1-ol

InChI

InChI=1S/C9H8Cl2FNO2/c10-6-5-7(11)9(13-8(6)12)15-4-2-1-3-14/h1-2,5,14H,3-4H2

InChI Key

APPIQFRLNVLLJA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)F)OCC=CCO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 11 grams (0.06 mole) of 3,5-dichloro-2,6-difluoropyridine in 35 milliliters of ethylene glycol was added over a 15 minute period 2.44 grams of sodium hydroxide in 35 milliliters of butenediol(2-butene-1,4-diol). The mixture was heated to ~70° C. and agitated for ~31/2 hours. Thereafter the mixture was poured into water and extracted with hot hexane. Most of the hexane was removed and upon cooling the 4-(3,5-dichloro-6-fluoro-2-pyridyloxy)-2-buten-1-ol product precipitated out. The product was recovered in a yield of 9 grams (60 percent of theoretical) and melted at 30° C. Upon analysis, the product was found to have carbon, hydrogen, chlorine and nitrogen contents of 43.3, 2.8, 27.8 and 5.6 percent, respectively, as compared with the theoretical contents of 42.9, 3.2, 28.1 and 5.6 percent, respectively, as calculated for the above named structure.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
[Compound]
Name
butenediol(2-butene-1,4-diol)
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.